Cas no 53905-13-8 (2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-)
![2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]- structure](https://es.kuujia.com/scimg/cas/53905-13-8x500.png)
53905-13-8 structure
Nombre del producto:2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-
2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]- Propiedades químicas y físicas
Nombre e identificación
-
- 2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-
- Nb-Feruloyltryptamine
- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-propenamide
- (2E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- CS-12367
- (E)-3-(4-hydroxy-3-methoxy-phenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- 3-(4-Hydroxy-3-methoxy-phenyl)-N-[2-(1H-indol-3-yl)-ethyl]-acrylamide
- AKOS032455852
- N-trans-Feruloyl tryptamine
- A916629
- WDA01422
- CS-0458381
- InChI=1/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-7
- (E)-N-[2-(3-Indolyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- (3Z,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(3,4,5-trimethoxybenzylidene)dihydrofuran-2(3H)-one
- CHEMBL332182
- 96014-22-1
- (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- 53905-13-8
- MFCD28125453
- feruloyltryptamine
- (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- CHEBI:174537
- 2(3H)-furanone, 4-(1,3-benzodioxol-5-ylmethyl)dihydro-3-[(3,4,5-trimethoxyphenyl)methylene]-, (3Z,4R)-
- AKOS040763565
- SCHEMBL10070987
- AC1129
- SCHEMBL4434094
- DTXSID401154862
- SY047836
- N-(2-(1H-Indol-3-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- 2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-, (2E)-
-
- Renchi: InChI=1S/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)
- Clave inchi: LWRQDNUXWLIWDB-UHFFFAOYSA-N
- Sonrisas: COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)O
Atributos calculados
- Calidad precisa: 336.1475
- Masa isotópica única: 336.14739250g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 25
- Cuenta de enlace giratorio: 6
- Complejidad: 468
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 1
- Xlogp3: 3.3
- Superficie del Polo topológico: 74.4Ų
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.269±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 163-165 ºC (ethanol )
- Disolución: Almost insoluble (0.021 g/l) (25 º C),
- PSA: 74.35
2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6571-5 mg |
Nb-Feruloyltryptamine |
53905-13-8 | 5mg |
¥4310.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N84020-5mg |
Nb-Feruloyltryptamine |
53905-13-8 | 5mg |
¥3438.0 | 2021-09-08 | ||
TargetMol Chemicals | TN6571-1 mL * 10 mM (in DMSO) |
Nb-Feruloyltryptamine |
53905-13-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4660 | 2023-09-15 | |
A2B Chem LLC | AG34494-5mg |
Nb-Feruloyltryptamine |
53905-13-8 | ≥98% | 5mg |
$879.00 | 2023-12-30 | |
A2B Chem LLC | AG34494-100mg |
Nb-Feruloyltryptamine |
53905-13-8 | 98% | 100mg |
$1189.00 | 2024-04-19 | |
A2B Chem LLC | AG34494-25mg |
Nb-Feruloyltryptamine |
53905-13-8 | 98% | 25mg |
$523.00 | 2024-04-19 | |
TargetMol Chemicals | TN6571-5mg |
Nb-Feruloyltryptamine |
53905-13-8 | 5mg |
¥ 4560 | 2024-07-19 | ||
TargetMol Chemicals | TN6571-1 ml * 10 mm |
Nb-Feruloyltryptamine |
53905-13-8 | 1 ml * 10 mm |
¥ 4660 | 2024-07-19 | ||
TargetMol Chemicals | TN6571-5 mg |
Nb-Feruloyltryptamine |
53905-13-8 | 98% | 5mg |
¥ 4,560 | 2023-07-10 |
2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]- Literatura relevante
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
5. Book reviews
53905-13-8 (2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-) Productos relacionados
- 304692-03-3(1,3-dimethyl 5-{2-(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidenehydrazin-1-yl}benzene-1,3-dicarboxylate)
- 951941-97-2(1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one)
- 941902-43-8(1-(2H-1,3-benzodioxol-5-yl)methyl-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 875001-49-3(5-(3-Amino-4-ethoxyphenyl)-2-furylmethanol)
- 1513293-97-4(3-Hydroxy-2-nitrophenylhydrazine)
- 111605-82-4(2-(benzylamino)-N,N-dimethylacetamide)
- 1227586-46-0(3-Bromomethyl-5-(2-fluorophenyl)-6-hydroxypyridine)
- 1315365-77-5(2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride)
- 66695-86-1(2,3-dihydro-2-oxo-1H-Indole-4-carboxylic acid ethyl ester)
- 1998920-59-4(Butanamide, 2-bromo-N-[(1R)-1-phenylpropyl]-)
Proveedores recomendados
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Wuhan brilliant Technology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
